8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative characterized by a bicyclic core structure fused from pyridine and pyrimidine rings. Key structural features include:
- N8 substitution: A cyclopropyl group, which enhances metabolic stability and influences conformational flexibility .
Pyridopyrimidines are privileged scaffolds in drug discovery, with applications as kinase inhibitors, anticancer agents, and antimicrobial compounds . The cyclopropyl and hydroxyethyl substituents in this compound distinguish it from other derivatives, warranting detailed comparison with structurally related analogs.
Properties
IUPAC Name |
8-cyclopropyl-4-(2-hydroxyethylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-6-5-13-11-9-3-4-10(18)16(8-1-2-8)12(9)15-7-14-11/h3-4,7-8,17H,1-2,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNFGIAPPBVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C(N=CN=C32)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the following steps:
Formylation of 2-aminopyridone: This step involves the reaction of 2-aminopyridone with formic acid and acetic anhydride to form an intermediate formamide.
Cyclization: The intermediate formamide undergoes cyclization to form 2-hydro-4-oxo-pyridopyrimidine.
Chlorination: The 2-hydro-4-oxo-pyridopyrimidine is then treated with phosphorus oxychloride (POCl3) to form 4-chloro-pyridopyrimidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Molecular Biology Applications
One of the significant applications of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is in the study of DNA repair mechanisms . The compound's structure is analogous to known inhibitors of cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation. Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7-ones can inhibit a broad spectrum of kinases, including Cdks, making them potential candidates for cancer therapies (Toogood et al., 2005) . Furthermore, modifications of these compounds can enhance selectivity for Cdk4/6, suggesting their utility in targeted cancer treatments .
Medicinal Chemistry and Pharmaceutical Research
In medicinal chemistry, the scaffold provided by 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one serves as a basis for synthesizing compounds with various therapeutic activities:
- Anticancer Activity : Derivatives of this compound have demonstrated significant antitumor activity, indicating its role in developing new cancer therapies (Elgohary & El-Arab, 2013) .
- Antiviral and Antibacterial Properties : Research has shown that certain derivatives exhibit promising antiviral and antibacterial activities, highlighting their potential in treating infectious diseases .
- Aldose Reductase Inhibitors : Some derivatives have been explored as selective aldose reductase inhibitors with antioxidant properties. This is particularly relevant for managing complications arising from diabetes (La Motta et al., 2007) .
Data Table: Summary of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Molecular Biology | Inhibition of cyclin-dependent kinases | Toogood et al., 2005; Barvian et al., 2000 |
| Medicinal Chemistry | Antitumor agents | Elgohary & El-Arab, 2013 |
| Antiviral and antibacterial compounds | La Motta et al., 2007 | |
| Aldose reductase inhibitors | La Motta et al., 2007 | |
| Mechanism of Action | Inhibition of tyrosine kinases | General understanding from literature |
| Future Directions | Structural modifications for enhanced activity | General understanding from literature |
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of related compounds:
Key Observations
N8 Substitution :
- Cyclopropyl (target compound): Enhances metabolic stability compared to bulkier groups (e.g., ethyl in FRAX486) and may reduce steric hindrance for target binding .
- Ethyl/Methyl : Common in kinase inhibitors (e.g., FRAX486, palbociclib) for optimal hydrophobic interactions .
Similar groups in Goldstein et al. (2011) showed high selectivity for p38α MAPK . Aryl groups (e.g., dichlorophenyl in FRAX486): Enhance potency via π-π stacking but may reduce solubility .
Biological Activity: Hydrophilic C4 substituents (e.g., hydroxyethylamino) are associated with kinase selectivity but may lack broad-spectrum activity . Cyclopropane at N8 is understudied; its small size and rigidity could optimize binding in crowded active sites .
Biological Activity
8-Cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic applications, and relevant case studies.
The primary biological activity of this compound is linked to its role as a modulator of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can lead to reduced cell growth and proliferation, making this compound a candidate for cancer therapy. The compound has shown efficacy in modulating PI3Kα activity, which is implicated in several malignancies .
Therapeutic Applications
Research indicates that 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one may be beneficial in treating:
- Cancer : Due to its ability to inhibit PI3K activity, it has potential applications in cancer treatment by targeting pathways involved in tumorigenesis.
- Viral Infections : It has been noted for its antiviral properties against hepatitis C virus (HCV), suggesting a role in managing viral infections .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrido[2,3-d]pyrimidine family. Below are key findings:
Q & A
Basic: What are the common synthetic routes for preparing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure?
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is typically synthesized via cyclization of 2-aminopyridone derivatives. For example, describes a microwave-assisted one-pot reaction using methyl acrylate, malononitrile, and phenyl guanidine to form the core structure with yields of 65–70% . Another approach involves formylation of 2-aminopyridones in formic acid/Ac₂O, followed by cyclization to yield intermediates like 2-hydro-4-oxo-pyridopyrimidines . Purification often employs silica gel chromatography with DCM/MeOH gradients .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl or hydroxyethyl groups). For example, reports δ = 8.73–8.60 ppm for aromatic protons and δ = 162.0 ppm for carbonyl carbons .
- HRMS (FTMS + p MALDI) : Validates molecular weight (e.g., m/z = 358.1430 [M+H]+) .
- HPLC : Ensures purity ≥95% (UV detection at 280/310 nm) .
Advanced: How can selectivity for kinase targets (e.g., CDK4/6 or FGFR) be optimized through structural modifications?
Modifications at the C-8 position (e.g., cyclopentyl vs. cyclopropyl) and C-2/C-4 positions (e.g., hydroxyethylamino groups) significantly impact kinase selectivity. demonstrates that replacing cyclohexyl with cyclopentyl at C-8 enhances CDK4/6 selectivity by reducing steric hindrance . Introducing a 4-aminobutyl group at C-8 (as in ) creates salt bridges with kinase DFG motifs (e.g., Asp174 in MST3/4), improving binding affinity . Computational docking and X-ray crystallography are critical for rational design .
Advanced: What strategies address low yields (<50%) in N-alkylation reactions for C-8 substituents?
Low yields in N-alkylation (e.g., introducing cyclopropyl or hydroxyethyl groups) are often due to steric hindrance or competing side reactions. suggests:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 43% yield for 8-(2-hydroxyethyl) derivatives) .
- Solvent optimization : Using polar aprotic solvents (DMF or DMSO) enhances nucleophilicity.
- Temperature control : Maintaining 80–100°C minimizes byproduct formation .
Basic: What in vitro assays are used to evaluate biological activity (e.g., kinase inhibition)?
Standard assays include:
- Z’-Lyte kinase assays : Measures IC₅₀ values (e.g., 25 nM for p38α inhibition in ) .
- Cellular proliferation assays : Validates cell cycle arrest (e.g., CDK4/6 inhibition in ).
- Biochemical assays : Quantifies ATP-binding site competition using fluorescent probes .
Advanced: How can contradictory bioactivity data between biochemical and cellular assays be resolved?
Discrepancies often arise from off-target effects or cellular permeability issues. recommends:
- Orthogonal validation : Use CRISPR-mediated target knockdown to confirm on-target effects.
- Permeability assessment : Employ Caco-2 monolayers or PAMPA assays to evaluate compound uptake .
- Metabolite profiling : LC-MS/MS identifies intracellular degradation products .
Advanced: What role does the 2-hydroxyethylamino group play in pharmacokinetic properties?
The 2-hydroxyethylamino moiety at C-4 enhances solubility and metabolic stability. shows similar derivatives (e.g., BP 8042) exhibit improved aqueous solubility due to hydrogen bonding with water . However, this group may reduce blood-brain barrier penetration, necessitating prodrug strategies for CNS targets .
Basic: What are the stability considerations for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in solution?
- pH sensitivity : The lactam ring is prone to hydrolysis under strongly acidic/basic conditions.
- Light sensitivity : Aromatic systems require storage in amber vials.
- Solvent choice : DMSO is preferred for stock solutions (stable at −20°C for ≥6 months) .
Advanced: How can in vivo efficacy studies be designed to evaluate antitumor activity?
outlines protocols for xenograft models:
- Dosing : Oral administration (e.g., 50 mg/kg daily) with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂).
- Biomarker analysis : Immunohistochemistry for phospho-RB (CDK4/6 activity) or FGFR pathway markers .
- Toxicity endpoints : Monitor body weight, liver enzymes, and hematological parameters .
Advanced: What computational tools predict binding modes for pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors?
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge residues) .
- MD simulations (GROMACS) : Assesses stability of salt bridges (e.g., 4-aminobutyl-Asp174 interaction over 100 ns) .
- Free energy perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., cyclopropyl vs. ethyl at C-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
